5-Chloroquinoline-6-carbaldehyde: A Comprehensive Technical Guide for Researchers
5-Chloroquinoline-6-carbaldehyde: A Comprehensive Technical Guide for Researchers
Abstract: This technical guide provides a detailed overview of the physical and spectroscopic properties of 5-Chloroquinoline-6-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted properties based on the analysis of structurally related compounds. It is designed to serve as a foundational resource for researchers, offering insights into its expected characteristics and providing detailed protocols for its empirical characterization.
Introduction
Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a chloro substituent and a carbaldehyde group onto the quinoline ring, as in 5-Chloroquinoline-6-carbaldehyde, is anticipated to modulate its electronic properties, reactivity, and biological interactions significantly. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the key physical and chemical characteristics of this compound, thereby facilitating its synthesis, characterization, and exploration in novel applications.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₀H₆ClNO | Based on chemical structure. |
| Molecular Weight | 191.61 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a pale yellow to brown solid. | Based on the appearance of similar aromatic aldehydes and chloroquinolines.[2] |
| Melting Point | Expected to be in the range of 90-110 °C. | Analogy with isomers and substituted quinolines suggests a melting point in this region. The melting point of the related quinoline-5-carboxaldehyde is 91-100 °C.[2] |
| Boiling Point | > 300 °C (with potential decomposition) | High boiling points are characteristic of aromatic compounds with similar molecular weights. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | The aromatic nature and the presence of a polar aldehyde group suggest solubility in moderately polar to nonpolar organic solvents. |
Synthesis and Purification
A plausible and commonly employed synthetic route for the preparation of chloroquinoline carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis would likely proceed via the formylation of 5-chloroquinoline.
Caption: Proposed synthesis of 5-Chloroquinoline-6-carbaldehyde via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis
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Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
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Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.
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Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
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Formylation: Dissolve 5-chloroquinoline in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.
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Heat the reaction mixture to 60-70 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.
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Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
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Dry the crude product under vacuum.
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Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
The definitive identification and structural confirmation of 5-Chloroquinoline-6-carbaldehyde would rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton.
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Aldehyde Proton (CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm.
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Aromatic Protons: Several signals in the aromatic region (δ 7.0 - 9.0 ppm) are expected, exhibiting complex splitting patterns (doublets, triplets, and doublet of doublets) due to spin-spin coupling between adjacent protons on the quinoline ring. The electron-withdrawing effects of the chlorine and aldehyde groups will influence the chemical shifts of the neighboring protons, generally causing them to appear at a lower field.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, typically between δ 185 and 195 ppm.
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Aromatic Carbons: Multiple signals for the aromatic carbons of the quinoline ring will be observed in the range of δ 120 to 150 ppm. The carbon atom attached to the chlorine will show a characteristic chemical shift, and its signal may be less intense due to the absence of a directly attached proton.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis and interpretation.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
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Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.
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Aromatic C=C and C=N Stretches: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system.
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C-Cl Stretch: A medium to strong absorption band is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.
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Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an ATR-FTIR spectrometer, place a small amount of the solid sample directly on the ATR crystal.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.61 g/mol ).
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Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks at M⁺ and M⁺+2 in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a key diagnostic feature for chlorine-containing compounds.
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Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO).
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
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Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions to confirm the structure.
Caption: General workflow for mass spectrometric analysis.
Conclusion
5-Chloroquinoline-6-carbaldehyde represents a valuable, yet undercharacterized, building block for chemical synthesis and drug discovery. This technical guide provides a comprehensive framework of its predicted physical properties and expected spectroscopic characteristics, grounded in the established principles of organic chemistry and analogy to related structures. The detailed experimental protocols outlined herein offer a clear path for the empirical validation of these properties. It is the author's intent that this guide will serve as a catalyst for further research into this and similar heterocyclic systems, ultimately unlocking their full potential in various scientific disciplines.
References
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PubChem. 6-Chloroquinoline-5-carbaldehyde. National Center for Biotechnology Information. [Link][1]
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International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR, 2016.[4]
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